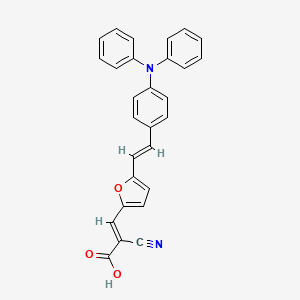
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a furan ring, and a diphenylamino group, making it a subject of interest for researchers in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diphenylamino group: This step often involves a substitution reaction where a diphenylamine is introduced to the furan ring.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction where a cyano group is introduced to the molecule.
Formation of the acrylic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of (E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group and the diphenylamino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
(E)-2-Cyano-3-(5-((E)-4-(dimethylamino)styryl)furan-2-yl)acrylic acid: Similar structure but with dimethylamino group instead of diphenylamino.
(E)-2-Cyano-3-(5-((E)-4-(methoxy)styryl)furan-2-yl)acrylic acid: Similar structure but with a methoxy group.
Uniqueness
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
属性
分子式 |
C28H20N2O3 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-[5-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C28H20N2O3/c29-20-22(28(31)32)19-27-18-17-26(33-27)16-13-21-11-14-25(15-12-21)30(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H,(H,31,32)/b16-13+,22-19+ |
InChI 键 |
AAGUBCXKQGZREG-IJBSNVCRSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(O4)/C=C(\C#N)/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(O4)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



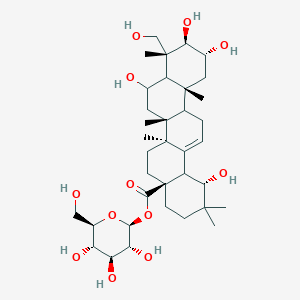
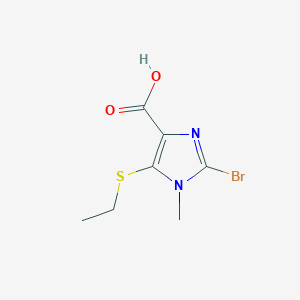
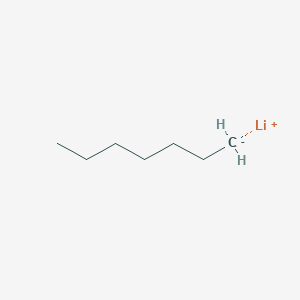
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)
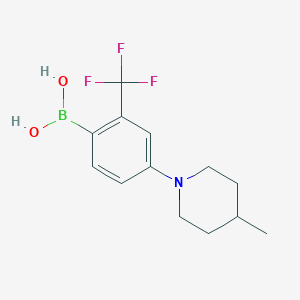
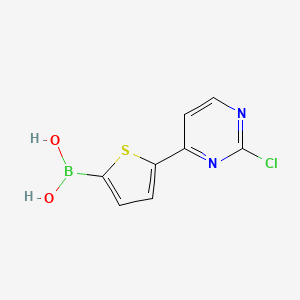

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
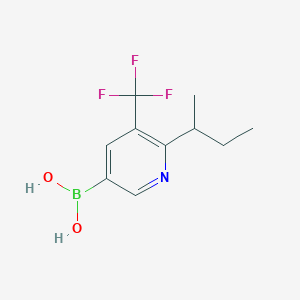
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

